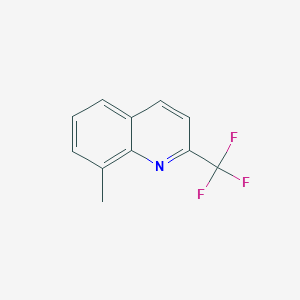

8-Methyl-2-(trifluoromethyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Fundamental Chemical Research and Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. dergipark.org.tr This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets. The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

The quinoline core is present in numerous natural products, most notably the anti-malarial alkaloid quinine (B1679958). This has inspired the synthesis of a vast library of quinoline-based compounds with diverse pharmacological activities, including:

Anticancer: Quinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.netbrieflands.com

Antimalarial: The success of quinine and synthetic analogues like chloroquine (B1663885) has cemented the role of quinolines in combating malaria.

Antibacterial and Antifungal: The quinoline scaffold is a key component of several antibacterial and antifungal agents. nih.gov

Antiviral: Certain quinoline derivatives have demonstrated efficacy against various viruses. nih.gov

Anti-inflammatory and Antioxidant: The scaffold has also been explored for its potential in modulating inflammatory pathways and combating oxidative stress.

Beyond its medicinal applications, the quinoline scaffold is a valuable building block in organic synthesis and materials science.

Rationale for Research on Trifluoromethylated Quinoline Derivatives

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. The unique properties of the trifluoromethyl group can significantly enhance the pharmacological profile of a parent compound. Key advantages of trifluoromethylation include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life.

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its target.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets.

Improved Binding Affinity: The steric bulk and electronic nature of the trifluoromethyl group can lead to more potent and selective binding to enzymes and receptors.

The incorporation of a trifluoromethyl group into the quinoline scaffold has been a fruitful area of research, leading to the development of compounds with improved therapeutic potential. nih.gov

Specific Focus on 8-Methyl-2-(trifluoromethyl)quinoline within Quinoline Chemistry

Within the vast family of trifluoromethylated quinolines, this compound serves as an interesting subject for chemical exploration. The presence of a methyl group at the 8-position and a trifluoromethyl group at the 2-position creates a unique electronic and steric environment within the molecule.

This specific substitution pattern makes it a valuable model compound for studying the interplay between these two functional groups and their influence on the reactivity and properties of the quinoline ring system. Research on this compound and its derivatives can provide insights into:

Synthesis and Reactivity: Developing efficient synthetic routes to this compound and understanding its reactivity is crucial for accessing more complex derivatives. The methyl group at the 8-position, for instance, can be a site for further functionalization through reactions such as halogenation. researchgate.net

Spectroscopic and Physicochemical Properties: The spectroscopic characterization of this compound provides fundamental data for its identification and for computational studies. Investigations into related compounds, such as 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline, offer valuable insights into the spectroscopic signatures of this substitution pattern. dergipark.org.tr

Potential Biological Activity: While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity, making it a candidate for screening in various assays. Its use as a starting material for the synthesis of more complex molecules with potential applications in areas like heavy metal detection has been explored. nih.gov

The following table summarizes some of the key computed properties of a closely related compound, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, which provides an indication of the general physicochemical characteristics of this class of molecules.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F3NO |

| Molecular Weight | 227.18 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-3-2-4-8-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTYGFJHXYCNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589611 | |

| Record name | 8-Methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-46-4 | |

| Record name | 8-Methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization of 8 Methyl 2 Trifluoromethyl Quinoline Analogs

Advanced Spectroscopic Techniques for Structural Analysis

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of complex organic molecules like AMTQ. Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy each offer unique insights into the molecule's functional groups, bonding, and electronic environment.

FT-IR spectroscopy is a powerful tool for identifying functional groups and characterizing the vibrational modes of a molecule. The FT-IR spectrum of AMTQ, typically recorded in a KBr disc, reveals several characteristic absorption bands. dergipark.org.tr For the amino group (NH2), a strong band corresponding to N-H stretching vibrations is observed at 3383 cm⁻¹. dergipark.org.trresearchgate.net The deformation mode of the NH2 group is detected at 1592 cm⁻¹. dergipark.org.tr

The trifluoromethyl (CF3) group, a key substituent, exhibits distinct vibrational modes. The C-F stretching vibration is assigned to the band at 1117 cm⁻¹. dergipark.org.tr Furthermore, vibrations corresponding to C-C stretching in the quinoline (B57606) ring are observed at 1638 cm⁻¹, 1619 cm⁻¹, and 1569 cm⁻¹. dergipark.org.tr These experimental findings are crucial for confirming the molecular structure of the analog.

Table 1: Selected FT-IR Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ)

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| N-H Stretching | 3383 |

| C-C Stretching | 1638, 1619, 1569 |

| NH₂ Deformation | 1592 |

| C-F Stretching | 1117 |

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of non-polar bonds and symmetric vibrations. The FT-Raman spectrum of AMTQ was recorded in the 50–3500 cm⁻¹ range. dergipark.org.tr The symmetric and asymmetric stretching vibrations of the methyl (CH3) group are observed at 2933 cm⁻¹ and 2956 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the quinoline ring are detected at 3072 cm⁻¹ and 3099 cm⁻¹. dergipark.org.tr

Counterparts to the FT-IR bands are also present; for instance, the C-C stretching vibrations are found at 1637 cm⁻¹, 1621 cm⁻¹, and 1572 cm⁻¹. dergipark.org.tr The C-N stretching vibrations are assigned to bands in the 1375–1077 cm⁻¹ region. dergipark.org.tr This comprehensive vibrational data from both FT-IR and FT-Raman allows for a detailed and reliable assignment of the molecule's characteristic modes. dergipark.org.tr

Table 2: Selected FT-Raman Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ)

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| C-H Stretching (Ring) | 3072, 3099 |

| CH₃ Asymmetric Stretching | 2956 |

| CH₃ Symmetric Stretching | 2933 |

| C-C Stretching | 1637, 1621, 1572 |

| NH₂ Deformation | 1594 |

| C-N Stretching | 1375-1077 |

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of AMTQ are typically recorded in a DMSO-d6 solution. researchgate.net

In the ¹³C NMR spectrum, the signal for the carbon atom of the trifluoromethyl group (CF3) appears as a quartet due to C-F coupling. beilstein-archives.org The carbon atoms of the quinoline ring produce a series of signals in the aromatic region. For instance, in the AMTQ analog, signals observed at 160.9 ppm and 159.8 ppm are assigned to specific carbon atoms (C5 and C2) within the ring structure. researchgate.net

Table 3: Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ)

| Carbon Atom | Experimental (ppm) | Theoretical (B3LYP/cc-pVQZ) (ppm) |

|---|---|---|

| C2 | 159.8 | 160.6 |

| C5 | 160.9 | 172.4 |

Note: Data extracted from a study on AMTQ dissolved in DMSO-d6. researchgate.net

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For quinoline-based compounds, the absorption spectra typically exhibit electronic transitions in the 250–500 nm range. beilstein-journals.org Transitions observed in the ultraviolet region are generally attributed to π → π* transitions associated with the heterocyclic quinoline ring. beilstein-journals.orgbeilstein-journals.org

Bands appearing at wavelengths above 350 nm can be assigned to n → π* transitions. beilstein-journals.orgbeilstein-journals.org In some derivatives, these transitions are associated with an intramolecular charge-transfer (ICT) process. beilstein-journals.org The specific absorption maxima and molar absorptivity are influenced by the solvent and the nature of the substituents on the quinoline core. beilstein-journals.org

Vibrational Analysis and Assignment of Characteristic Modes

To support the experimental spectroscopic data, a thorough vibrational analysis is conducted. This involves theoretical calculations to predict vibrational frequencies and aid in the precise assignment of the observed spectral bands.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the vibrational properties of molecules like AMTQ. dergipark.org.trresearchgate.net The B3LYP functional combined with a cc-pVQZ basis set has been successfully used to calculate the optimized geometry and vibrational frequencies of the AMTQ molecule. dergipark.org.tr

These calculations provide a theoretical vibrational spectrum that can be compared with the experimental FT-IR and FT-Raman data. A close agreement between the calculated and observed frequencies allows for a confident assignment of the vibrational modes. nih.govnih.gov For example, the theoretical calculations for AMTQ predicted symmetric C-F3 stretching modes at 1140 cm⁻¹ and 717 cm⁻¹, and an asymmetric C-F3 stretching mode at 1132 cm⁻¹. dergipark.org.tr The C-F stretching vibration predicted at 1112 cm⁻¹ corresponds well with the experimental FT-IR band at 1117 cm⁻¹. dergipark.org.tr This synergy between theoretical and experimental methods is crucial for a complete structural and vibrational characterization. dergipark.org.trnih.gov

Table 4: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Modes of AMTQ

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (B3LYP/cc-pVQZ) (cm⁻¹) |

|---|---|---|---|

| N-H Stretching | 3383 | 3388 | 3383 |

| C-C Stretching | 1619 | 1621 | 1615 |

| C-C Stretching | 1569 | 1572 | 1557 |

| NH₂ Deformation | 1592 | 1594 | 1585 |

| C-F Stretching | 1117 | - | 1112 |

Source: Data from a comprehensive spectroscopic and quantum chemical investigation of AMTQ. dergipark.org.tr

Comparison of Experimental and Theoretical Spectroscopic Data

The structural and spectroscopic properties of quinoline derivatives are frequently investigated through a synergistic approach that combines experimental measurements with theoretical calculations. This dual methodology provides a comprehensive understanding of the molecular structure and vibrational dynamics. Density Functional Theory (DFT) has emerged as a powerful tool for computing spectroscopic parameters, and a comparison with experimental data serves to validate the theoretical models and provide a more detailed assignment of the spectral features. For analogs of 8-Methyl-2-(trifluoromethyl)quinoline, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ), detailed comparative studies have been performed. researchgate.netdergipark.org.tr

Theoretical calculations are typically initiated by optimizing the molecular geometry of the compound. For instance, using the B3LYP functional with various basis sets (like cc-pVDZ, cc-pVTZ, and cc-pVQZ) allows for the prediction of structural parameters and vibrational frequencies in the gaseous phase. researchgate.netdergipark.org.tr These calculated results are then compared against experimental data obtained from techniques like Fourier-transform infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The agreement between the computed and observed data is often a key indicator of the accuracy of the computational method. researchgate.net

Vibrational Spectroscopy Analysis

The vibrational modes of 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ) have been extensively studied by comparing its experimental FT-IR and FT-Raman spectra with theoretical frequencies calculated using DFT (B3LYP/cc-pVQZ). dergipark.org.tr The calculated vibrational frequencies are often scaled to correct for systematic errors arising from the harmonic approximation used in the calculations. dergipark.org.tr

Key vibrational modes for AMTQ include the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, C=C and C-N stretching vibrations of the quinoline ring, and vibrations of the trifluoromethyl (CF3) group.

For the amino group, the N-H stretching modes were theoretically assigned at 3383 and 3494 cm⁻¹. Experimentally, a strong band is observed in the FT-IR spectrum at 3383 cm⁻¹ and in the FT-Raman spectrum at 3388 cm⁻¹. dergipark.org.tr The deformation mode (δNH₂) of the amino group was experimentally detected at 1592 cm⁻¹ (FT-IR) and 1594 cm⁻¹ (FT-Raman), which corresponds to the theoretical prediction of 1585 cm⁻¹. dergipark.org.tr

The C-H stretching vibrations of the aromatic structure typically appear in the 3000-3200 cm⁻¹ region. dergipark.org.tr For the methyl group, asymmetric and symmetric stretching modes were observed experimentally around 2928-2964 cm⁻¹, aligning well with theoretical values. researchgate.net

The trifluoromethyl group exhibits characteristic strong vibrations. The symmetric C-F3 stretching mode was calculated at 1162 cm⁻¹, while the asymmetric modes were predicted at higher wavenumbers. These theoretical values show good correlation with the experimental spectra, confirming the assignments. researchgate.net

A selection of experimental and theoretical vibrational frequencies for AMTQ is presented below.

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (B3LYP/cc-pVQZ) (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3383 | 3388 | 3383 |

| C-H stretch (aromatic) | 3068 | 3070 | 3075 |

| CH₃ asym. stretch | 2964 | 2956 | 2960 |

| CH₃ sym. stretch | 2933 | 2928 | 2933 |

| C=C stretch | 1638 | 1637 | 1603 |

| NH₂ deformation | 1592 | 1594 | 1585 |

| C-N stretch | - | 1375 | 1370 |

| CF₃ sym. stretch | 1160 | 1165 | 1162 |

NMR Spectroscopy Analysis

The comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts provides valuable insights into the electronic structure of the molecule. Theoretical chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net

For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ and compared with theoretical values. researchgate.net

In the ¹H NMR spectrum, the protons of the amino group were observed experimentally at 6.83 ppm. The aromatic protons appear in the range of 7.05-7.77 ppm. The methyl group protons show a characteristic signal at 2.53 ppm. researchgate.net The theoretical calculations for these protons generally show good agreement with the experimental data.

In the ¹³C NMR spectrum, the carbon of the CF₃ group is highly deshielded and its chemical shift is significantly influenced by the electronegative fluorine atoms. The carbon atoms of the quinoline ring appear in the aromatic region of the spectrum. The methyl carbon signal appears at a much higher field. The comparison between the experimental and theoretical ¹³C chemical shifts for AMTQ demonstrates a strong linear correlation, validating the accuracy of the geometric optimization and the theoretical approach used. researchgate.net

| Atom | Experimental ¹³C (ppm) | Theoretical ¹³C (GIAO) (ppm) |

|---|---|---|

| C2 | 154.91 | 158.42 |

| C3 | 110.82 | 113.80 |

| C4 | 149.37 | 153.25 |

| C4a | 118.23 | 123.63 |

| C5 | 115.82 | 118.99 |

| C6 | 125.86 | 129.56 |

| C7 | 123.99 | 127.76 |

| C8 | 121.21 | 124.63 |

| C8a | 145.24 | 149.20 |

| C-CH₃ | 23.51 | 25.12 |

| C-CF₃ | 123.50 | 126.80 |

The strong correlation between the experimental and theoretically computed spectroscopic data for analogs like AMTQ lends confidence to the use of computational methods for predicting the properties and interpreting the spectra of other related compounds, including this compound. researchgate.netdergipark.org.tr This combined approach is crucial for the unambiguous assignment of spectral bands and for a deeper understanding of molecular structure-property relationships in this class of heterocyclic compounds. researchgate.net

Advanced Computational and Theoretical Studies of 8 Methyl 2 Trifluoromethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational analysis of molecular systems. nih.gov These methods are employed to predict a wide array of properties, including molecular structure, vibrational frequencies, and electronic behavior, offering a detailed understanding of the molecule's intrinsic characteristics. researchgate.netscirp.org

Density Functional Theory (DFT) is a highly effective theoretical approach for determining the electronic structure of molecules. nih.gov It is utilized to calculate kinetic and thermodynamic stability, analyze molecular interactions, and evaluate the optical and electronic properties of compounds. nih.govaps.org For quinoline (B57606) derivatives, DFT calculations are routinely performed using software packages like Gaussian 09. nih.gov The selection of an appropriate functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy conformation of the molecule. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net For quinoline derivatives, geometry optimization is typically carried out using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G(d,p). nih.gov The calculations are confirmed to represent a true minimum on the potential energy surface by ensuring there are no negative (imaginary) vibrational frequencies. nih.govresearchgate.net The optimized structure provides the foundation for all subsequent property calculations.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netsemanticscholar.org

Below is a table showing representative HOMO-LUMO energy data for a related quinoline derivative, highlighting the typical values obtained from DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Note: Data is representative of a triazine-substituted benzimidazole, calculated at the B3LYP/6-311++G level, illustrating typical values in heterocyclic systems. irjweb.com |

These quantum chemical descriptors derived from HOMO-LUMO energies, such as chemical hardness, softness, and electronegativity, further quantify the reactivity of the molecule. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify different charge regions. uni-muenchen.descispace.com

Typically, the MEP map displays:

Red regions: Indicating electron-rich areas with negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions: Representing electron-deficient areas with positive electrostatic potential, which are favorable sites for nucleophilic attack.

Green regions: Denoting areas of neutral potential. mdpi.com

For quinoline derivatives, MEP analysis can identify the most reactive sites. For instance, the electron-rich regions are often located around nitrogen atoms or oxygen atoms in substituents, while electron-deficient areas may be found around hydrogen atoms. mdpi.comresearchgate.net This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. uni-muenchen.de

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.netdergi-fytronix.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. wisc.edu

The stabilization energy is calculated using the following second-order perturbation theory equation:

where qi is the occupancy of the donor orbital, εi and εj are the energies of the donor and acceptor orbitals, and F(i,j) is the off-diagonal NBO Fock matrix element. wisc.edu

The accuracy of quantum mechanical calculations, particularly DFT, is highly dependent on the choice of the functional and the basis set. researchgate.net A functional is a mathematical approximation used to describe the exchange-correlation energy, while a basis set is a set of mathematical functions used to construct the molecular orbitals.

Commonly used functionals for organic molecules like quinoline derivatives include the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines hybrid exchange and gradient-correlation functionals. researchgate.netdergi-fytronix.com Other functionals such as PBEPBE and M06-2X are also utilized. researchgate.netacs.org

The choice of basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets, such as 6-31G, 6-311G, and their extensions with polarization (d,p) and diffuse functions (+), are widely employed. researchgate.netnih.gov For example, the 6-311++G(d,p) basis set is often used for detailed studies. researchgate.netdergi-fytronix.com Correlation-consistent basis sets like cc-pVDZ and cc-pVTZ are also applied for higher accuracy. researchgate.netdergipark.org.tr

Studies often involve benchmarking, where the results from various combinations of functionals and basis sets are compared against experimental data to identify the most reliable method for a specific class of molecules. researchgate.net For instance, one study on a quinoline derivative found that the B3LYP functional with the 6–311 + G(2d) basis set provided the best performance among the tested combinations. researchgate.net Such evaluations are critical for ensuring the predictive power and reliability of the computational results.

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like 8-Methyl-2-(trifluoromethyl)quinoline. These methods allow for the exploration of molecular characteristics that are often difficult to determine experimentally.

The conformational landscape of a molecule dictates its physical and biological properties. For this compound, the core quinoline structure is largely planar and rigid. Consequently, conformational flexibility is primarily restricted to the rotation of the substituents: the methyl group at the C8 position and the trifluoromethyl group at the C2 position.

While specific high-resolution spectroscopic studies on this compound are not widely available, the methodologies for such analyses are well-established. For related heterocyclic systems like 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2), have been used to identify stable conformations. rsc.org For this compound, computational methods like Density Functional Theory (DFT) would be employed to calculate the potential energy surface as a function of the dihedral angles defining the orientation of the -CH₃ and -CF₃ groups relative to the quinoline plane. These calculations would identify the lowest energy (most stable) conformers and the energy barriers to rotation, providing insight into the molecule's preferred shape in different environments. The interaction between the peri-positioned methyl group and the heterocyclic nitrogen atom, as well as the electronic effects of the trifluoromethyl group, would be key factors in determining the conformational preferences.

Computational methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the complex mechanisms of organic reactions. researchgate.net They allow researchers to map out reaction pathways, identify transition states and intermediates, and understand the energetics that govern a chemical transformation.

The synthesis of the quinoline scaffold can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.netmdpi.com DFT calculations have been employed to scrutinize the mechanisms of these syntheses, for instance, by modeling the acid-catalyzed condensation and cyclization steps. researchgate.net Furthermore, modern synthetic strategies often involve metal-catalyzed C-H bond functionalization to build or modify the quinoline system. rsc.org Computational studies have been crucial in understanding these pathways, such as elucidating the role of catalysts in C-H activation, oxidative coupling, and reductive elimination steps. rsc.org

For a substituted molecule like this compound, computational analysis could be applied to investigate its specific synthesis route. For example, in a reaction involving the trifluoromethylation of an 8-methylquinoline (B175542) precursor, DFT could model the proposed mechanism, whether it involves radical, nucleophilic, or electrophilic pathways, and calculate the activation energies for each step to predict the most likely route. montclair.edu

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. dovepress.com These models are vital in drug discovery for predicting the activity of new molecules and guiding the design of more potent derivatives. dovepress.com Both 2D and 3D-QSAR approaches have been extensively applied to various classes of quinoline derivatives to understand the structural requirements for their therapeutic effects, such as antitubercular, antimalarial, and anticancer activities. dovepress.comscholarsresearchlibrary.comnih.govucm.es

In a typical QSAR study, a dataset of quinoline compounds with known biological activities is used. scholarsresearchlibrary.com Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated. researchgate.netresearchgate.net Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical model that links these descriptors to the observed activity. scholarsresearchlibrary.com

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. dovepress.com These models have shown good predictive power for quinoline derivatives, as indicated by their statistical validation parameters. dovepress.comucm.es

| QSAR Model Type | Target Activity | No. of Compounds | q² | r² | pred_r² / r²_test | Reference |

| 2D-QSAR | Antitubercular | 35 | 0.8160 | 0.9182 | 0.6422 | scholarsresearchlibrary.com |

| CoMFA | Antitubercular (ENR inhibitors) | 75 | 0.617 | 0.81 | - | dovepress.com |

| CoMSIA | Antitubercular (ENR inhibitors) | 75 | 0.631 | 0.755 | - | dovepress.com |

| CoMFA | Antimalarial | 349 | > 0.5 | - | 0.878 | ucm.es |

| CoMSIA | Antimalarial | 349 | > 0.5 | - | 0.876 | ucm.es |

| 2D-QSAR | Antimalarial | 349 | > 0.5 | - | 0.845 | ucm.es |

| QSAR | Antitubercular | - | - | 0.83 | - | nih.gov |

q² : Cross-validated correlation coefficient (internal predictive ability).

r² : Non-cross-validated correlation coefficient (goodness of fit).

pred_r² / r²_test : Predictive correlation coefficient for an external test set.

These methodologies could be directly applied to a series of this compound analogs to develop predictive models for a specific biological target, guiding the synthesis of novel and more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is a cornerstone of structure-based drug design, providing insights into binding modes, affinities, and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

Quinoline derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors for a wide range of biological targets. nih.govresearchgate.net For example, docking has been used to study quinoline-based compounds as inhibitors of proteins involved in cancer, such as c-Met kinase and Raf kinase, and infectious diseases, like the SARS-CoV-2 main protease (Mpro). nih.govmdpi.commalariaworld.org

In these studies, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). mdpi.com The ligand, such as this compound, is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol. malariaworld.orgnih.gov The results reveal the most likely binding pose and identify the specific amino acid residues that interact with the ligand. nih.gov For instance, studies on various quinoline inhibitors have highlighted the importance of hydrogen bonding with the quinoline nitrogen and π-π stacking interactions between the quinoline ring system and aromatic amino acid residues like Tyrosine. nih.gov

| Quinoline Derivative Class | Protein Target | Disease Area | Reported Binding Energy (Example) | Reference |

| Fluorine-based quinolines | SARS-CoV-2 Spike-ACE2 complex | COVID-19 | ~ -8 kcal/mol | nih.gov |

| Fluorine-based quinolines | TMPRSS2 | COVID-19 | ~ -8 kcal/mol | nih.gov |

| 5,8-Quinolinedione hybrids | SARS-CoV-2 Mpro | COVID-19 | Lower than reference compounds | mdpi.com |

| 2-formyl-6-methoxy-3-carbethoxy quinoline | SARS-CoV-2 Mpro | COVID-19 | -5.5 kcal/mol | malariaworld.org |

| Quinolinone-thiosemicarbazones | DNA-gyrase, InhA | Tuberculosis | - | nih.gov |

| Quinoline derivatives | PfPMT | Malaria | - | researchgate.net |

| Diarylurea quinolines | C-Raf kinase | Cancer | - | nih.gov |

This approach could be used to screen this compound against various known protein targets to hypothesize its biological activity and mechanism of action at the molecular level.

Research on Biological and Materials Applications of the 8 Methyl 2 Trifluoromethyl Quinoline Scaffold

Quinoline (B57606) Scaffold in Drug Discovery Research

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable in drug design. Quinoline, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prime example of such a scaffold. nih.govnih.gov Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities. ontosight.aibrieflands.com

The versatility of the quinoline nucleus has led to its incorporation into a multitude of approved drugs and clinical candidates. ontosight.aibiointerfaceresearch.com This scaffold is associated with a wide range of therapeutic applications, including:

Anticancer: Quinoline-based compounds have shown significant potential in oncology by targeting various mechanisms, including the inhibition of kinases and topoisomerases. nih.govnih.gov

Antimalarial: The quinoline ring is the core structure of some of the most important antimalarial drugs, such as quinine (B1679958), chloroquine (B1663885), and mefloquine (B1676156). biointerfaceresearch.comnih.gov

Antimicrobial: Derivatives of quinoline have demonstrated potent activity against a variety of bacteria, fungi, and mycobacteria. nih.govnih.govscialert.net

Anti-inflammatory: Many quinoline analogs exhibit significant anti-inflammatory properties. biointerfaceresearch.com

Neuroprotective: Certain quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.com

The widespread biological activity of the quinoline moiety stems from its structural features: a rigid, planar aromatic system that can engage in π-π stacking interactions, and a nitrogen atom that can act as a hydrogen bond acceptor. nih.gov These properties allow for diverse functionalization at various positions, enabling medicinal chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic profiles to achieve desired therapeutic effects. biointerfaceresearch.com

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, is a widely used strategy in modern drug design to enhance the therapeutic potential of a lead compound. beilstein-journals.org The CF₃ group is often used as a bioisostere for a methyl (CH₃) or chloro (Cl) group, but its unique electronic properties confer distinct advantages. beilstein-journals.org

Key impacts of trifluoromethyl substitution on the bioactivity profiles of molecules include:

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, potentially enhancing bioavailability. beilstein-journals.org

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism at that site, thereby increasing the drug's half-life and duration of action. beilstein-journals.org

Modified Electronic Properties: The trifluoromethyl group is a strong electron-withdrawing group. This property can alter the acidity or basicity (pKa) of nearby functional groups and modulate the electronic nature of an aromatic ring, which can influence how the molecule binds to its biological target.

Improved Binding Affinity: The unique combination of steric bulk and electronic character of the CF₃ group can lead to stronger and more specific interactions with target proteins, resulting in higher potency.

The strategic placement of a trifluoromethyl group on a pharmacophore like quinoline can therefore be a powerful tool to optimize its drug-like properties, leading to compounds with improved efficacy and pharmacokinetic profiles. beilstein-journals.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives, extensive SAR studies have been conducted to understand the roles of different substituents and their positions on the quinoline ring.

The specific position of a substituent on the quinoline nucleus is critical in determining its interaction with biological targets and, consequently, its activity. For example, in the context of antimalarial 8-aminoquinolines like primaquine, the nature and position of substituents on the ring are crucial. The presence of a 6-methoxy group is known to enhance activity, while modifications at other positions can drastically alter both efficacy and toxicity. who.intnih.gov

Similarly, for certain anticancer quinazoline (B50416) derivatives, substitutions at the C-7 position with bulky groups are favorable for inhibitory activity, whereas substitutions at the N-3 position can decrease activity due to steric hindrance. mdpi.com In a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives, the type of substituent on the amine at the 4-position was found to be critical for antitumor activity. researchgate.net These examples underscore that the spatial arrangement of functional groups dictates how the molecule fits into its target's binding site, highlighting the importance of positional isomerism in drug design.

The type of functional group attached to the quinoline scaffold determines the nature of its biological effect by influencing its interactions with specific pathways. For instance, the introduction of a nitro group, as seen in 2-Methyl-8-nitro quinoline, has been linked to potent anticancer activity. researchgate.net The addition of a hydroxyl group at the 8-position, creating 8-hydroxyquinoline (B1678124) derivatives, often imparts strong antimicrobial and metal-chelating properties. scialert.netresearchgate.net

In a study of quinoline derivatives designed to reverse multidrug resistance in cancer cells, key structural features were identified as essential for activity. These included the quinoline nitrogen atom and a basic nitrogen atom in a side chain, which are crucial for interacting with transport proteins like P-gp. The strategic incorporation of these functional groups allows the compounds to modulate specific biological pathways, in this case, the efflux of chemotherapeutic agents from cancer cells.

Structure-Activity Relationship (SAR) Studies of Quinoline Derivatives

Exploration of 8-Methyl-2-(trifluoromethyl)quinoline and its Derivatives as Lead Compounds

While the broader classes of quinoline and trifluoromethyl-containing compounds are well-studied, the specific scaffold of this compound represents a more nascent area of investigation. However, research on closely related analogs suggests that this particular arrangement of substituents holds significant promise for developing novel therapeutic agents. The combination of the electron-withdrawing 2-(trifluoromethyl) group and the 8-methyl group on the quinoline core creates a unique electronic and steric profile that can be exploited for targeted drug design.

Studies on derivatives built from this scaffold have begun to reveal its potential in several therapeutic areas:

Anticancer Activity: Research into quinoline-derived trifluoromethyl alcohols, which can be synthesized from methyl quinolines, has identified potent anticancer agents. nih.gov One study identified a novel class of these inhibitors that demonstrated more potent anticancer activity than the established chemotherapy drug cisplatin (B142131) in in vitro cell proliferation assays. nih.gov Another series of 2-(trifluoromethyl)quinolin-4-amine derivatives showed potent anti-proliferative activity against various cancer cell lines, with some compounds being more effective than the natural anticancer agent combretastatin (B1194345) A-4. researchgate.net The data from this study is summarized in the table below.

| Compound | PC3 (IC₅₀ µM) | K562 (IC₅₀ µM) | HeLa (IC₅₀ µM) |

| 5e | 0.49 | 0.08 | 0.01 |

| 5f | 1.15 | 0.22 | 0.02 |

| 5o | 1.87 | 0.31 | 0.02 |

| Combretastatin A-4 | 0.95 | 0.04 | 0.03 |

| Data sourced from a study on 2-(trifluoromethyl)quinolin-4-amine derivatives as antitumor agents. researchgate.net |

Antiepileptic and Analgesic Properties: A significant discovery was made in the area of neuroscience with quinoline-derived α-trifluoromethylated alcohols (QTAs). nih.gov Several of these compounds were found to possess both antiepileptic and analgesic properties. Further investigation revealed that their mechanism of action involves the blockage of sodium channels, which helps to reduce the inflammatory signals associated with peripheral nerve and tissue damage. nih.gov This suggests a potential application for derivatives of the this compound scaffold in managing neuropathic pain. nih.gov

Antimicrobial Potential: The 8-position of the quinoline ring is a known hotspot for antimicrobial activity. For instance, 8-hydroxyquinoline and its derivatives are well-documented for their potent antibacterial and antifungal effects. scialert.netresearchgate.netresearchgate.net While direct studies on the antimicrobial properties of this compound are limited, the established importance of the 8-position substituent in related compounds, such as 5,7-Dichloro-8-hydroxy-2-methylquinoline, suggests this is a promising avenue for future research. researchgate.net

Materials Science Applications: Beyond biological applications, quinoline derivatives are also explored in materials science. For example, bis(2-methyl-8-hydroxyquinoline) lead nanoparticles have been synthesized for use in organic light-emitting diodes (OLEDs). researchgate.net This indicates a potential, though currently unexplored, application for this compound and its derivatives in the development of novel photoluminescent and electroluminescent materials.

The exploration of the this compound scaffold is still in its early stages. However, the compelling biological activities observed in closely related analogs—spanning oncology, neurology, and infectious diseases—strongly support its potential as a valuable template for the design of next-generation therapeutic agents and functional materials.

Research into Enzyme Inhibition Mechanisms

Quinoline-based compounds are known to interact with a variety of enzymes. Research into analogs of the this compound scaffold has revealed mechanisms of enzyme inhibition that are critical for their potential therapeutic effects. One of the primary areas of investigation has been their interaction with DNA methyltransferases (DNMTs). These enzymes are crucial for the epigenetic regulation of gene expression, and their dysregulation is a hallmark of cancer.

Studies on 4-aminoquinoline-based inhibitors, which share structural similarities with the quinoline core, have shown that these molecules can act as DNMT inhibitors. Enzymatic competition studies have demonstrated that these compounds are non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor but exhibit competitive behavior with the DNA substrate. nih.gov This suggests an interaction with the DNA molecule itself, which in turn inhibits the enzyme's function. nih.gov Further investigation into the most potent analogs revealed a strong interaction with DNA, leading to the hypothesis that this class of compounds inhibits DNMTs by binding to the DNA substrate. nih.gov

Studies Related to Specific Molecular Targets and Pathways (e.g., DNA binding, kinase inhibition, tubulin inhibition)

Beyond general enzyme inhibition, research has focused on specific molecular targets and pathways through which compounds containing the trifluoromethyl-quinoline scaffold exert their effects.

DNA Binding: A significant body of research indicates that certain trifluoromethyl-quinoline derivatives exhibit their biological activity through direct interaction with DNA. Studies on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have suggested that these compounds bind to DNA via intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells or inhibiting the proliferation of pathogens. The planar nature of the quinoline ring system facilitates this intercalative binding.

Kinase Inhibition: Kinases are a large family of enzymes that play critical roles in cell signaling and are major targets in cancer therapy. Quinoline-based structures have been identified as privileged scaffolds for the development of kinase inhibitors. For instance, a novel quinoline derivative, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, was identified as a potent and selective inhibitor of the TGFβ RII kinase. nih.gov Computational modeling and in vitro experiments confirmed that this compound targets the kinase domain, thereby controlling cell proliferation in breast cancer models. nih.gov While not a direct analog, this research highlights the potential of the broader quinoline scaffold in kinase inhibition.

Tubulin Inhibition: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Molecules that interfere with tubulin polymerization are potent anticancer agents. A compound designated as "Tubulin inhibitor 8" has been shown to inhibit tubulin polymerization with an IC50 of 0.73 μM and the growth of K562 cancer cells with an IC50 of 14 nM. targetmol.com Another inhibitor, "Tubulin inhibitor 24," also demonstrated potent inhibition of tubulin polymerization with an IC50 of 2.1 µM and showed high antiproliferative activity against various cancer cell lines. medchemexpress.com These examples, while not specific to the this compound structure, underscore the potential of related scaffolds to target the tubulin-microtubule system.

Table 1: Investigated Molecular Targets of Trifluoromethyl-Quinoline Analogs

| Target | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| DNA | 2,8-bis(trifluoromethyl)quinoline derivatives | Binds via intercalation | nih.gov |

| TGFβ RII Kinase | 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one | Inhibition of kinase activity | nih.gov |

| Tubulin | Tubulin inhibitor 8 | Inhibition of polymerization (IC50 = 0.73 μM) | targetmol.com |

| Tubulin | Tubulin inhibitor 24 | Inhibition of polymerization (IC50 = 2.1 µM) | medchemexpress.com |

Investigations into Antiviral Potential (e.g., anti-Zika virus activity of related analogs)

The emergence and re-emergence of viral diseases have spurred the search for novel antiviral agents. The quinoline scaffold, present in the antimalarial drug mefloquine which contains two trifluoromethyl groups, has been a starting point for this research. Analogs of 2,8-bis(trifluoromethyl)quinoline have been investigated for their antiviral properties, particularly against the Zika virus (ZIKV).

In 2017, a study reported that derivatives of 2,8-bis(trifluoromethyl)quinoline inhibited ZIKV replication in vitro. nih.gov Several synthesized analogs showed antiviral activity comparable to or even exceeding that of mefloquine. nih.gov Two compounds, in particular, exhibited EC50 values of 0.8 μM, demonstrating approximately five times higher potency than mefloquine against ZIKV replication. nih.gov One of these compounds also showed a selectivity index four times higher than that of mefloquine, indicating a better profile of antiviral activity versus cellular toxicity. nih.gov

Table 2: Anti-Zika Virus Activity of 2,8-bis(trifluoromethyl)quinoline Analogs

| Compound | EC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Mefloquine (Reference) | ~4.0 | >60 | nih.gov |

| Analog 141a | 0.8 | 243 | nih.gov |

| Analog 142 | 0.8 | Not Reported | nih.gov |

Research into Antibacterial Properties

The rise of antibiotic-resistant bacteria is a major global health concern, driving the need for new antibacterial agents. Quinoline derivatives, particularly the fluoroquinolones, are a well-established class of antibiotics. Research has also explored the antibacterial potential of trifluoromethyl-substituted quinolines.

A series of novel quinoline derivatives were designed and evaluated as inhibitors of the peptide deformylase (PDF) enzyme, a target for antibacterial agents. These compounds exhibited excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against various bacterial strains, including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Another study on quinoline-2-one derivatives showed significant activity against multidrug-resistant Gram-positive bacteria, with one compound demonstrating a MIC of 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Table 3: Antibacterial Activity of Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus | 3.12 - 50 | nih.gov |

| Staphylococcus | 3.12 - 50 | nih.gov | |

| Pseudomonas | 3.12 - 50 | nih.gov | |

| Escherichia coli | 3.12 - 50 | nih.gov | |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | nih.gov |

| VRE | 0.75 | nih.gov |

Investigations into Antimalarial Properties

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Mefloquine, a synthetic quinoline containing two trifluoromethyl groups, is another important antimalarial drug. This has spurred research into other trifluoromethyl-quinoline derivatives.

A study assessing the in vitro antimalarial activity of a series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline derivatives against a chloroquine-sensitive strain of Plasmodium falciparum found that compounds with two trifluoromethyl groups were slightly more active. nih.gov The most potent compounds in this series, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones, showed IC50 values of 4.8 and 5.2 μg/mL, respectively. nih.gov Molecular hybridization approaches, combining the 2,8-bis-(trifluoromethyl)quinoline pharmacophore of mefloquine with the aminoaryl moiety of amodiaquine, have also been explored to design new potent antimalarial drugs. semanticscholar.org

Table 4: Antimalarial Activity of Trifluoromethyl-Quinoline Derivatives

| Compound | P. falciparum Strain | IC50 (μg/mL) | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 | nih.gov |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | nih.gov |

Research into Antitubercular Activity

Tuberculosis remains a major infectious disease worldwide, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The quinoline core has been explored for this purpose.

A series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (M. tb) strain H37Rv. semanticscholar.org The preliminary results were promising, with most compounds demonstrating significant antimycobacterial activity, comparable to first-line antituberculosis drugs. semanticscholar.org The most effective compound in the series exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. semanticscholar.orgresearchgate.net Specifically, a derivative with a 2-piperidin-1-yl-ethyl amine side-chain showed the highest inhibitory activity (98%) at a concentration of less than 6.25 µg/mL. semanticscholar.org

Table 5: Antitubercular Activity of 2,8-bis(trifluoromethyl)quinoline Derivatives

| Compound | M. tuberculosis Strain | MIC (μg/mL) | % Inhibition | Reference |

|---|---|---|---|---|

| Compound 1 (with 2-piperidin-1-yl-ethyl amine side-chain) | H37Rv | 3.13 | 98% at <6.25 µg/mL | semanticscholar.orgresearchgate.net |

Applications in Materials Science and Organic Electronics

In addition to their biological activities, quinoline derivatives, particularly those with trifluoromethyl groups, have been investigated for their potential in materials science. The trifluoromethyl group can enhance properties such as stability, lipophilicity, and resistance to degradation. beilstein-archives.orgbeilstein-journals.orgbeilstein-archives.orgresearchgate.net

The photophysical properties of trifluoromethylated quinolines are of particular interest. Research on 6-amino-4-(trifluoromethyl)quinolines has shown that these compounds possess promising photophysical properties and high thermal stability. beilstein-archives.org Schiff bases derived from these quinolines exhibit emission spectra in the purple to blue region with high quantum fluorescence yields. beilstein-archives.org These properties, including good stability under white-LED irradiation and moderate Reactive Oxygen Species (ROS) generation, make them candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. beilstein-archives.orgbeilstein-journals.orgbeilstein-archives.orgresearchgate.net The ability to tune the optical properties by modifying the substitution pattern on the quinoline scaffold further enhances their potential in organic electronics. nih.gov

Ligand Applications in Catalysis and Coordination Chemistry

The 8-methylquinoline (B175542) framework is considered an ideal substrate for various C(sp³)–H functionalization reactions catalyzed by transition metals. The nitrogen atom within the quinoline ring acts as a chelating director, enabling the formation of stable cyclometallated complexes with a range of transition metals. nih.gov This coordination facilitates the selective activation of the C-H bonds of the 8-methyl group, allowing for the synthesis of more complex, functionalized quinoline derivatives. nih.govresearchgate.net

While research specifically detailing this compound as a ligand is limited, the principles of its parent structure, 8-methylquinoline, are well-established. For instance, ruthenium(II) catalysts have been successfully used for the intermolecular amidation of the 8-methyl group, showcasing the scaffold's utility in forming new carbon-nitrogen bonds. researchgate.net Similarly, derivatives of the closely related 8-aminoquinoline (B160924) have been shown to produce versatile ligands that can coordinate with metals such as rhodium, iridium, palladium, and platinum in monodentate, bidentate, or even tridentate fashions. st-andrews.ac.uk

The introduction of a trifluoromethyl (CF₃) group at the 2-position of the quinoline ring has a profound impact on its potential as a ligand. The CF₃ group is a strong electron-withdrawing group, which alters the electron density of the entire aromatic system. This electronic modification can influence:

Ligand Field Strength: By reducing the electron-donating ability of the quinoline nitrogen, it can tune the stability and electronic structure of the resulting metal complex.

Redox Properties: The electron-deficient nature of the ring can make the metal center more electrophilic, potentially enhancing its catalytic activity in certain oxidative reactions.

Stability: The CF₃ group can increase the thermal and oxidative stability of the ligand and its metal complexes.

Given these characteristics, the this compound scaffold is a promising candidate for the development of novel ligands for asymmetric catalysis and other transition metal-catalyzed transformations, although specific applications are an area for future research.

Development of Fluorescence Probes

The quinoline core is a fundamental component in the design of fluorescent probes and chemosensors due to its inherent photophysical properties. researchgate.netsemanticscholar.org Derivatives of quinoline, particularly those featuring chelating moieties at the 8-position, are renowned for their ability to detect specific analytes, most notably metal ions. nih.gov The mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the coordination of a metal ion to the ligand suppresses quenching pathways and "turns on" or enhances fluorescence. nih.gov

The this compound structure serves as a valuable platform for creating such probes. The trifluoromethyl group is particularly beneficial in this context as it can improve key properties of a fluorophore, including photostability and fluorescence quantum yield.

While direct studies on this compound as a probe are not widely available, research on closely related analogs provides significant insight into its potential. A study on trifluoromethylated quinoline-phenol Schiff bases, which are known to act as chemosensors, highlights the photophysical characteristics imparted by the trifluoromethyl-quinoline core. beilstein-journals.org The data for a structurally similar compound, (E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, demonstrates how the environment (solvent polarity) affects its fluorescent properties. beilstein-journals.orgresearchgate.net

| Solvent | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Chloroform (CHCl₃) | 360 | 419 | 59 | 0.12 |

| Dimethyl Sulfoxide (DMSO) | 370 | 480 | 110 | 0.20 |

| Methanol (MeOH) | 365 | 490 | 125 | 0.13 |

The data shows a significant Stokes shift, particularly in polar solvents like DMSO and Methanol, which is a desirable characteristic for fluorescence probes as it minimizes self-quenching and improves signal detection. The fluorescence quantum yield varies with solvent polarity, indicating that the excited state is sensitive to its environment. beilstein-journals.org These findings underscore the potential of the this compound scaffold as a foundational element for designing new, highly sensitive, and stable fluorescent probes for various analytical and biological applications. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 8 Methyl 2 Trifluoromethyl Quinoline

Development of Novel and Sustainable Synthetic Methodologies for Substituted Quinoline (B57606) Systems

The synthesis of quinoline derivatives has traditionally relied on classical methods such as the Skraup, Doebner–von Miller, and Friedländer reactions. nih.govtandfonline.com However, the future of quinoline synthesis is trending towards more efficient, environmentally friendly, and versatile methodologies. rsc.org These emerging strategies are critical for producing complex derivatives of 8-Methyl-2-(trifluoromethyl)quinoline in a sustainable manner.

One major avenue of research is the development of green synthetic methods . tandfonline.com This includes the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. nih.govmdpi.com Furthermore, solvent-free reaction conditions and the use of reusable solid acid catalysts, such as Nafion NR50, are being explored to minimize environmental impact. tandfonline.commdpi.com Metal-free synthesis protocols are also gaining significant attention as they avoid the toxicity and cost associated with transition metal catalysts. rsc.orgnih.gov For trifluoromethylated quinolines specifically, metal-free approaches for their synthesis are being developed, highlighting a move towards more environmentally benign processes. researchgate.net

Another key direction is the advancement of one-pot and multicomponent reactions . nih.gov These reactions allow for the construction of complex quinoline scaffolds from simple starting materials in a single step, improving atom economy and reducing waste. researchgate.net For example, copper-catalyzed one-pot cascade reactions have been successfully used to synthesize substituted quinolines from 2-bromobenzaldehydes, aryl methyl ketones, and aqueous ammonia (B1221849). tandfonline.com The development of catalytic systems that facilitate cascade C-H activation and heteroannulation reactions also represents a powerful strategy for creating functionalized quinolines efficiently. mdpi.com

The table below summarizes some modern, sustainable approaches applicable to the synthesis of substituted quinoline systems.

| Synthetic Strategy | Key Features | Advantages | Relevant Starting Materials (Examples) |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid reaction times, higher yields, improved purity. | 2-Aminoaryl ketones, α-Methylene carbonyl compounds. mdpi.com |

| Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Reduced toxicity, lower cost, environmentally friendly. | Quinoline N-oxides, sodium sulfinates. nih.gov |

| Reusable Solid Acid Catalysis | Employs recyclable catalysts like Nafion NR50. | Catalyst can be recovered and reused, green methodology. | 2-Aminoaryl ketones, α-methylene carbonyl compounds. mdpi.com |

| One-Pot Cascade Reactions | Multiple reaction steps occur in a single vessel. | High atom economy, reduced waste, operational simplicity. | Benzylic azides, internal alkynes. researchgate.net |

Future efforts will likely focus on adapting these sustainable methods for the specific and regioselective synthesis of this compound analogs, enabling the creation of diverse chemical libraries for further investigation.

Advanced Computational Design and Prediction of Next-Generation Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. researchgate.net For this compound, computational approaches can guide the synthesis of next-generation derivatives by predicting their biological activity, physicochemical properties, and potential for specific applications.

A key computational technique is the Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) . mdpi.com This method builds models that correlate the 3D structural features of molecules with their biological activity. mdpi.com By analyzing the steric and electrostatic fields of a series of quinoline analogs, researchers can identify which structural modifications are likely to enhance a desired effect, such as anticancer activity. mdpi.com

Molecular docking is another powerful tool used to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. nih.gov This technique allows researchers to visualize the interactions between the quinoline derivative and the target's active site, providing insights into the mechanism of action and guiding the design of more potent compounds. researchgate.netresearchgate.net For instance, docking studies can help optimize substituents on the quinoline ring to maximize binding affinity and selectivity. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment is crucial for predicting the drug-likeness of new derivatives early in the discovery process. nih.gov These computational models can estimate properties like solubility, permeability, and potential toxicity, helping to prioritize which compounds should be synthesized and tested experimentally.

The following table outlines key computational methods and their applications in designing quinoline derivatives.

| Computational Method | Primary Function | Application in Quinoline Derivative Design |

| 3D-QSAR | Correlates molecular structure with biological activity. | Predicts the potency of new analogs; identifies key structural features for activity. mdpi.com |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target. | Elucidates mechanism of action; guides optimization of substituents for improved binding. nih.govresearchgate.net |

| ADMET Prediction | Estimates pharmacokinetic and toxicity properties. | Assesses drug-likeness; flags potential liabilities before synthesis. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features for biological activity. | Designs new molecules that fit the activity requirements of a specific target. researchgate.net |

By integrating these computational strategies, researchers can move beyond trial-and-error synthesis and adopt a more targeted approach, accelerating the discovery of novel this compound derivatives with enhanced performance.

Interdisciplinary Research Integrating Synthesis, Advanced Characterization, Computational Analysis, and Biological Evaluation

The future development of advanced functional molecules based on the this compound scaffold will heavily rely on a synergistic, interdisciplinary approach. This integrated workflow combines the strengths of synthetic chemistry, advanced analytical techniques, computational modeling, and biological testing to create a highly efficient discovery and optimization cycle. nih.gov

The process begins with computational design , where techniques like molecular docking and QSAR are used to identify promising new derivatives of this compound. mdpi.comnih.gov These in silico predictions help prioritize synthetic targets that have a higher probability of exhibiting the desired biological or material properties.

Next, synthesis chemists use modern, sustainable methods to prepare the prioritized compounds. nih.gov The successful synthesis and purification of these novel derivatives are then confirmed through advanced characterization . This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to unequivocally determine the chemical structure and purity of the new molecules. rsc.org

Finally, the synthesized and characterized compounds undergo biological evaluation to test their actual performance. researchgate.net This could involve in vitro assays to measure their efficacy against cancer cell lines, their antimicrobial activity, or their inhibitory potential against specific enzymes. nih.govnih.gov The experimental results are then fed back into the computational models to refine them, leading to a new cycle of design, synthesis, and testing. researchgate.net This iterative process allows for the systematic optimization of the quinoline scaffold, leading to the development of highly effective and specialized compounds. rsc.org

This integrated approach has already proven successful in the development of novel quinoline-based compounds for various applications, including potential anticancer agents and enzyme inhibitors. nih.govrsc.org By applying this powerful interdisciplinary strategy to this compound, researchers can systematically explore its chemical space and unlock its full therapeutic and technological potential.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 8-methyl-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of trifluoromethyl-substituted quinolines often employs cyclization strategies. For example, gold-catalyzed cyclization of trifluoromethylated propargyl-amines can yield 2-trifluoromethylquinolines with high regioselectivity . Electrophilic iodocyclization of perfluoroalkyl propargylimines is another route, offering modular substitution patterns. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical: polar aprotic solvents like DMF enhance cyclization efficiency, while excess trifluoroiodomethane may improve trifluoromethyl incorporation . Yields typically range from 60–85%, depending on steric and electronic effects of substituents.

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation, particularly for distinguishing regioisomers . For spectroscopic validation:

- ¹H/¹³C NMR : The methyl group at C-8 appears as a singlet (~δ 2.5 ppm), while the trifluoromethyl group at C-2 shows a characteristic quartet in ¹⁹F NMR (~δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How do structural modifications at the C-8 methyl or C-2 trifluoromethyl groups affect biological activity in quinoline derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For example:

- Replace C-8 methyl with bulkier groups (e.g., ethyl, isopropyl) to assess steric effects on target binding.

- Substitute C-2 trifluoromethyl with other electron-withdrawing groups (e.g., Cl, CF₂H) to evaluate electronic contributions.

- Biological assays (e.g., kinase inhibition or antiproliferative activity) should be paired with computational docking to correlate substituent effects with activity . Evidence shows that 6-methoxy-4-trifluoromethyl-quinolin-2-amine derivatives exhibit antitumor activity via topoisomerase inhibition, highlighting the importance of trifluoromethyl positioning .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict reactivity. The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity at the quinoline core . Molecular dynamics (MD) simulations further assess interactions with biological targets (e.g., protein-ligand binding free energy calculations using AMBER or GROMACS) .

Q. How can contradictory data in biological assay results be resolved for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Dose-Response Curves : Use ≥10 concentrations to calculate accurate IC₅₀ values.

- Orthogonal Assays : Confirm antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3 activation) .

- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid metabolism .

Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction during quinoline synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For C-2 trifluoromethylation:

- Use Pd-catalyzed C–H activation with CF₃X (X = I, Br) reagents in the presence of pivalic acid as a directing group .

- Copper-mediated radical trifluoromethylation under mild conditions (e.g., Langlois’ reagent) minimizes side reactions .

Data Contradiction Analysis

Q. Why do reported yields for trifluoromethylquinoline syntheses vary across studies?

- Methodological Answer : Variability arises from:

- Substrate Purity : Trace moisture or oxygen degrades sensitive intermediates (e.g., propargyl-amines).

- Catalyst Deactivation : Heterogeneous catalysts (e.g., Au/TiO₂) may lose activity due to sintering .

- Workup Protocols : Differences in purification (e.g., column chromatography vs. recrystallization) affect isolated yields. Standardizing reaction monitoring (e.g., in situ IR or LC-MS) reduces discrepancies .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the mechanism of action of this compound derivatives?

- Methodological Answer : A multi-tiered approach is recommended:

In Vitro Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to identify primary targets.

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

RNA Sequencing : Identify downstream gene expression changes to map signaling pathways .

In Vivo Validation : Employ xenograft models with pharmacokinetic monitoring to assess bioavailability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.